Goniodiol 8-acetate

Vue d'ensemble

Description

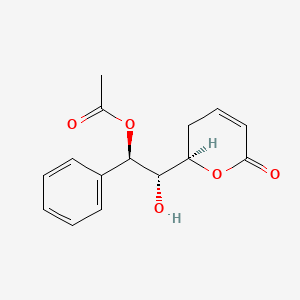

Goniodiol 8-acetate is a styrylpyrones that can be isolated from the leaves of Goniothalamus amuyon . It has been found to exhibit cytotoxic activity .

Synthesis Analysis

The first total synthesis of goniodiol-8-monoacetate was achieved using the Sharpless asymmetric epoxidation starting from cinnamyl alcohol in twelve steps with an overall yield of 7% .Molecular Structure Analysis

The molecular formula of Goniodiol 8-acetate is C15H16O5 . The molecular weight is 276.00 .Chemical Reactions Analysis

While specific chemical reactions involving Goniodiol 8-acetate are not detailed in the search results, it is known that it can be isolated from the leaves of Goniothalamus amuyon .Physical And Chemical Properties Analysis

The molecular weight of Goniodiol 8-acetate is 276.284 and its density is 1.3±0.1 g/cm3 . The boiling point is 412.4±15.0 °C at 760 mmHg .Applications De Recherche Scientifique

Cancer Research

Goniodiol 8-acetate has been identified as having cytotoxic properties, making it a compound of interest in cancer research. Studies have shown that it exhibits specific activity towards different cancer cell lines. This is particularly significant as it offers a potential pathway for developing new anticancer therapies. The compound’s ability to bind to the active site of structural proteins like Tubulin suggests it could disrupt cancer cell division and growth .

Antimicrobial Activity

Research has demonstrated that Goniodiol 8-acetate possesses antimicrobial properties. This is crucial in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The compound’s effectiveness against bacteria like Yersinia intermedia highlights its potential as a therapeutic agent in treating bacterial infections .

Enantioselective Synthesis

The enantioselective synthesis of Goniodiol 8-acetate is an important application in the field of organic chemistry. This process allows for the production of the compound in a specific spatial configuration, which can be critical for its biological activity. The ability to synthesize Goniodiol 8-acetate enantiomerically pure forms is valuable for pharmaceutical applications where the stereochemistry of a drug can affect its efficacy .

Phytochemical Analysis

Goniodiol 8-acetate is also used in phytochemical studies to understand the chemical constituents of medicinal plants. By isolating and identifying compounds like Goniodiol 8-acetate from plants, researchers can explore their potential medicinal uses and understand how they contribute to the plant’s therapeutic properties .

Structural Protein Interaction

The interaction of Goniodiol 8-acetate with structural proteins such as Tubulin is another significant area of research. By studying how this compound interacts with Tubulin, scientists can gain insights into the mechanisms of cell division and the potential for Goniodiol 8-acetate to be used in disrupting the proliferation of disease-causing cells .

Biological Activity Correlation

Understanding the relationship between the structure of Goniodiol 8-acetate and its biological activity is a key research application. This involves studying the stereochemistry of the compound and how changes in its structure can affect its function. Such research can lead to the development of more effective drugs by optimizing the compound’s structure for better interaction with biological targets .

Orientations Futures

While specific future directions for research on Goniodiol 8-acetate are not detailed in the search results, it is noteworthy that the compound has been found to exhibit cytotoxic activity , suggesting potential for further exploration in the field of cancer research.

Relevant Papers The first total synthesis of goniodiol-8-monoacetate was reported in a paper . Another paper reported the identification and structure elucidation of phytochemical constituents from the medicinal plant 'Goniothalamus wynaadensis’ .

Mécanisme D'action

- Goniodiol 8-acetate is a natural compound found in the Goniothalamus genus, which belongs to the Annonaceae family. It has been used in traditional medicine in tropical and subtropical Asia .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLVBSOTCIVHI-VHDGCEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Goniodiol 8-acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanoate](/img/no-structure.png)